molecular formula C15H15NO2 B2433948 2-(3-methoxyphenyl)-N-phenylacetamide CAS No. 85274-96-0

2-(3-methoxyphenyl)-N-phenylacetamide

Cat. No.: B2433948
CAS No.: 85274-96-0
M. Wt: 241.29
InChI Key: IMUCLRIJBGJUJB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of polymers and other materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2-(3-hydroxyphenyl)-N-phenylacetamide, 2-(3-aminophenyl)-N-phenylacetamide, and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyphenyl)-N-phenylacetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-Aminophenyl)-N-phenylacetamide: Contains an amino group in place of the methoxy group.

    2-(3-Methoxyphenyl)benzimidazole-4-carboxamide: A related compound with a benzimidazole moiety .

Uniqueness

2-(3-Methoxyphenyl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may improve its pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-5-6-12(10-14)11-15(17)16-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUCLRIJBGJUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-methoxyphenylacetyl chloride (2.3 g, 12.5 mmol) in ethyl acetate (30 mL) was added a solution of aniline (1.16 g, 12.5 mmol) in ethyl acetate (30 mL). After 3 hours, the reaction was poured into water (50 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated to provide the title compound (2.67 g, 89% yield): EI-MS (m/z) 241.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
89%

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